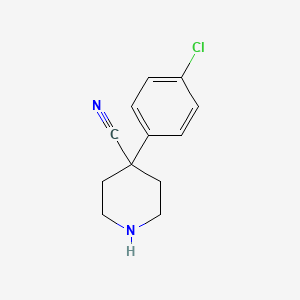

4-(4-Chlorophenyl)piperidine-4-carbonitrile

Vue d'ensemble

Description

“4-(4-Chlorophenyl)piperidine-4-carbonitrile” is a chemical compound that has gained attention in the fields of medicinal and pharmaceutical research. It has a molecular weight of 220.7 g/mol .

Synthesis Analysis

The synthesis of “4-(4-Chlorophenyl)piperidine-4-carbonitrile” involves several steps. One method involves the use of trifluoroacetic acid in dichloromethane at 20°C . The reaction is stirred at room temperature for 72 hours, and then concentrated. The residue is treated with water and saturated aqueous sodium bicarbonate (until basic), then extracted with dichloromethane .

Molecular Structure Analysis

The molecular structure of “4-(4-Chlorophenyl)piperidine-4-carbonitrile” is represented by the formula C12H13ClN2 . The InChI code for this compound is 1S/C12H13ClN2/c13-11-3-1-10(2-4-11)12(9-14)5-7-15-8-6-12/h1-4,15H,5-8H2 .

Chemical Reactions Analysis

The chemical reactions involving “4-(4-Chlorophenyl)piperidine-4-carbonitrile” are complex and require specific conditions for successful completion. For instance, the deprotection of the amine group in the compound requires the use of 4M HCl in dioxane .

Physical And Chemical Properties Analysis

The compound “4-(4-Chlorophenyl)piperidine-4-carbonitrile” has a number of physical and chemical properties. It has a molecular weight of 220.7 g/mol . It is soluble, with a solubility of 0.371 mg/ml . The compound has a high GI absorption and is BBB permeant .

Applications De Recherche Scientifique

Metabolism and Excretion Insights

- A study involving rats administered with loperamide (a compound related to 4-(4-Chlorophenyl)piperidine-4-carbonitrile) revealed metabolites in feces and urine identified through mass spectrometry. The main metabolic pathways involved dealkylation and hydroxylation in various parts of the molecule, indicating complex metabolic processes that could be relevant for the understanding of related compounds like 4-(4-Chlorophenyl)piperidine-4-carbonitrile (Yoshida et al., 1979).

Pharmacokinetics of Related Compounds

- The pharmacokinetics of CP-945,598, a compound structurally related to 4-(4-Chlorophenyl)piperidine-4-carbonitrile, was studied after administration to healthy human subjects. Less than 2% of the dose was recovered unchanged in the excreta, indicating extensive metabolism. The primary metabolic pathway involved N-de-ethylation, followed by amide hydrolysis, hydroxylation, and conjugation processes, suggesting a complex metabolism that could potentially be mirrored in the metabolism of 4-(4-Chlorophenyl)piperidine-4-carbonitrile (Miao et al., 2012).

Potential Therapeutic Applications

Anti-Acetylcholinesterase Activity

- A series of piperidine derivatives, related to 4-(4-Chlorophenyl)piperidine-4-carbonitrile, was synthesized and showed significant anti-acetylcholinesterase activity. This suggests the potential of such compounds, including 4-(4-Chlorophenyl)piperidine-4-carbonitrile, in therapeutic applications related to diseases like Alzheimer's where acetylcholinesterase inhibition is a target (Sugimoto et al., 1990).

Antidepressant Activity

- Novel piperidine derivatives, including structures related to 4-(4-Chlorophenyl)piperidine-4-carbonitrile, were synthesized and evaluated for potential antidepressant activity. The presence of a substituent in certain positions significantly affected the activity, suggesting the structural sensitivity and potential therapeutic application of piperidine derivatives in treating depression (Ong et al., 1983).

Insights from Pharmacological Studies

Antagonistic Properties of Piperidine Derivatives

- A study investigated the properties of a piperidine-based cocaine analog and found that it exhibited both cocaine-like agonist and some cocaine antagonist properties. This suggests the potential utility of piperidine derivatives, including those structurally related to 4-(4-Chlorophenyl)piperidine-4-carbonitrile, in the treatment of substance abuse or dependence (Kozikowski et al., 2003).

Effects on Energy Expenditure

- A study on rats showed that a compound structurally related to 4-(4-Chlorophenyl)piperidine-4-carbonitrile increased energy expenditure, suggesting potential applications in conditions related to metabolism and energy regulation (Massicot et al., 1985).

Safety and Hazards

The compound “4-(4-Chlorophenyl)piperidine-4-carbonitrile” is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Relevant Papers

Several papers related to “4-(4-Chlorophenyl)piperidine-4-carbonitrile” were found . These papers cover various aspects of the compound, including its synthesis, properties, and potential applications. Further analysis of these papers would provide more detailed information.

Mécanisme D'action

Target of Action

It is indicated that this compound may have inhibitory effects on certain cytochrome p450 enzymes, specifically cyp2d6 . These enzymes play a crucial role in the metabolism of various drugs and other xenobiotics.

Pharmacokinetics

It is suggested that the compound has high gastrointestinal absorption and is able to permeate the blood-brain barrier .

Propriétés

IUPAC Name |

4-(4-chlorophenyl)piperidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2/c13-11-3-1-10(2-4-11)12(9-14)5-7-15-8-6-12/h1-4,15H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZZPISYIGMLPJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C#N)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50629422 | |

| Record name | 4-(4-Chlorophenyl)piperidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Chlorophenyl)piperidine-4-carbonitrile | |

CAS RN |

91721-16-3 | |

| Record name | 4-(4-Chlorophenyl)piperidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(Thiophen-2-yl)methyl]thiophene-2-carbaldehyde](/img/structure/B1612835.png)

![6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carbaldehyde 5,5-dioxide](/img/structure/B1612840.png)

![5-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B1612855.png)